Cas no 1805644-85-2 (Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate)

Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate is a versatile benzoate ester derivative with a unique trifunctional structure, incorporating chloromethyl, cyano, and difluoromethyl substituents. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of reactive functional groups enables selective transformations, such as nucleophilic substitutions or further fluorination reactions. The difluoromethyl moiety enhances metabolic stability in bioactive molecules, while the chloromethyl group offers a handle for further derivatization. Its ester group provides solubility in common organic solvents, facilitating downstream reactions. This compound is particularly useful in medicinal chemistry for the development of fluorine-containing drug candidates.
Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate structure
1805644-85-2 structure
Product Name:Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
CAS No:1805644-85-2
MF:C12H10ClF2NO2
MW:273.663109302521
CID:4947537
Update Time:2025-06-11

Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
    • Inchi: 1S/C12H10ClF2NO2/c1-2-18-12(17)8-4-3-7(5-13)9(6-16)10(8)11(14)15/h3-4,11H,2,5H2,1H3
    • InChI Key: DKPDDXZCOGBIMH-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(C(=O)OCC)=C(C(F)F)C=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 342
  • XLogP3: 2.9
  • Topological Polar Surface Area: 50.1

Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015018017-1g
Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate
1805644-85-2 97%
1g
1,579.40 USD 2021-06-18

Additional information on Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate

Comprehensive Analysis of Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate (CAS No. 1805644-85-2)

In the realm of specialty chemicals, Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate (CAS No. 1805644-85-2) stands out as a versatile intermediate with significant applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique difluoromethyl and cyano functional groups, has garnered attention for its role in synthesizing bioactive molecules. Researchers and industry professionals frequently search for its synthetic routes, spectroscopic data, and industrial-scale production methods, reflecting its growing importance in modern chemistry.

The molecular structure of Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate combines a benzoate ester core with strategically placed substituents, enabling diverse reactivity. The chloromethyl group offers a handle for nucleophilic substitutions, while the difluoromethyl moiety enhances metabolic stability in drug design—a hot topic in medicinal chemistry optimization. Recent studies highlight its utility in constructing fluoro-containing heterocycles, addressing the demand for fluorinated building blocks in COVID-19 therapeutic research and sustainable crop protection solutions.

From a synthetic perspective, this compound is often prepared via Pd-catalyzed cross-coupling or multistep condensation reactions, with yields optimized through microwave-assisted techniques—a trending approach in green chemistry. Analytical characterization typically involves NMR spectroscopy (notably 19F-NMR for the difluoromethyl group) and HPLC purity profiling, critical for meeting pharmaceutical-grade standards. Users searching for "CAS 1805644-85-2 solubility" or "cyano-difluoromethyl benzoate derivatives" will find its logP (~2.8) and DMSO solubility particularly relevant for formulation studies.

Beyond pharmaceuticals, Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate finds niche applications in OLED material precursors, aligning with the surge in flexible display technology investments. Its electron-withdrawing cyano group contributes to tuning emission spectra, a key focus in organic electronics forums. Environmental considerations also drive interest in its biodegradation pathways, as regulatory bodies emphasize eco-friendly chemical design.

Market intelligence reveals rising procurement inquiries for this CAS number across contract research organizations (CROs) and custom synthesis providers, particularly from regions spearheading precision agriculture and next-gen drug discovery. Storage recommendations (typically 2-8°C under inert atmosphere) and handling precautions are frequently searched alongside its technical data, underscoring operational safety awareness.

In conclusion, Ethyl 4-chloromethyl-3-cyano-2-(difluoromethyl)benzoate exemplifies the convergence of structural complexity and functional adaptability in modern chemistry. Its interdisciplinary relevance—from catalysis research to material innovation—positions it as a compound of sustained scientific and commercial interest, with emerging applications likely to expand its footprint in high-value chemical sectors.

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